2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester
CAS No.: 1171923-45-7
Cat. No.: VC8054419
Molecular Formula: C18H18Cl2O3
Molecular Weight: 353.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1171923-45-7 |
|---|---|
| Molecular Formula | C18H18Cl2O3 |
| Molecular Weight | 353.2 g/mol |
| IUPAC Name | methyl 2-[3-(2,4-dichlorophenyl)propyl]-6-methoxybenzoate |
| Standard InChI | InChI=1S/C18H18Cl2O3/c1-22-16-8-4-7-13(17(16)18(21)23-2)6-3-5-12-9-10-14(19)11-15(12)20/h4,7-11H,3,5-6H2,1-2H3 |
| Standard InChI Key | RSDUAHVHNXQXAF-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1C(=O)OC)CCCC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | COC1=CC=CC(=C1C(=O)OC)CCCC2=C(C=C(C=C2)Cl)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three key functional groups:
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2,4-Dichlorophenyl group: This aromatic ring with chlorine substituents at positions 2 and 4 contributes to electron-withdrawing effects, influencing reactivity and binding interactions.
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Propyl chain: A three-carbon aliphatic linker that enhances molecular flexibility and modulates solubility.
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6-Methoxybenzoic acid methyl ester: The methoxy group at position 6 and the ester moiety at the carboxyl group introduce steric and electronic effects critical for enzymatic interactions.
The spatial arrangement of these groups is illustrated in the 3D conformational model, which shows how the dichlorophenyl and methoxybenzoate groups occupy distinct planes, potentially enabling multi-target interactions.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.2 g/mol |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| LogP (Partition Coefficient) | Estimated 3.8–4.2 |
The high LogP value suggests significant lipophilicity, which may enhance membrane permeability but pose challenges for aqueous solubility.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthesis route involves Fischer esterification:
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Reactants: The corresponding benzoic acid derivative (2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid) and methanol.
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Catalyst: Sulfuric acid () or p-toluenesulfonic acid (PTSA).
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Conditions: Reflux at 80–100°C for 6–12 hours, yielding the ester with >85% purity.
The reaction mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by methanol and subsequent dehydration.
Industrial-Scale Optimization
To enhance efficiency, continuous flow reactors are employed in industrial settings:
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Advantages:
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Precise temperature and pressure control.
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Reduced reaction time (2–4 hours).
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Scalability to kilogram-scale production.
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A comparative analysis of batch vs. flow synthesis is provided below:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 8–12 hours | 2–4 hours |
| Yield | 78–85% | 88–92% |
| Purity | 85–90% | 93–97% |
| Energy Consumption | High | Moderate |
These improvements highlight the industrial viability of this compound .
Biological Activity and Mechanism
Receptor Interactions
The dichlorophenyl group exhibits affinity for aryl hydrocarbon receptors (AhR), which regulate xenobiotic metabolism and immune responses. In vitro studies suggest that the compound acts as a partial agonist, modulating cytochrome P450 enzyme activity.
Enzyme Inhibition
Preliminary assays indicate inhibitory effects on COX-2 (Cyclooxygenase-2) with an IC of 12.3 μM, comparable to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (IC 8.7 μM). This activity is attributed to the methoxybenzoate moiety’s ability to occupy the COX-2 hydrophobic pocket.
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a precursor in synthesizing analogs with enhanced bioactivity. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, which can be conjugated with amines to form amide derivatives.
Structure-Activity Relationship (SAR) Studies
Key structural modifications and their effects include:
| Modification | Effect on Bioactivity |
|---|---|
| Replacement of Cl with F | Reduced COX-2 inhibition |
| Extension of propyl chain | Improved AhR binding |
| Methoxy to ethoxy | Increased lipophilicity |
These findings guide the design of next-generation derivatives .
Comparison with Structural Analogs
The compound’s uniqueness is evident when compared to related esters:
The presence of both chloro and methoxy groups in 2-[3-(2,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester confers dual electron-withdrawing and donating effects, enabling multifunctional interactions .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s role in AhR-mediated pathways using CRISPR-edited cell lines.
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Formulation Development: Address solubility limitations via nanoemulsion or liposomal encapsulation.
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Toxicological Profiling: Assess chronic toxicity in rodent models to establish safety thresholds.
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